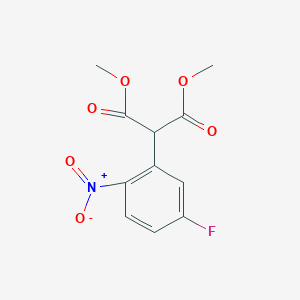
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with a nitro group and a fluoro group attached. It also contains a malonate ester. The molecule has a total of 29 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Fluorine atom .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis : Dimethyl malonate derivatives, including those with nitrophenyl groups, are frequently used in synthesizing novel compounds. For instance, Jiménez-Cruz et al. (2003) synthesized dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate and analyzed its molecular structure using NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Proton Transfer Reactions : Dimethyl malonate derivatives are utilized in studying proton transfer reactions. Schroeder et al. (1996) investigated the deprotonations of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile, using kinetic and spectroscopic methods (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).
Synthesis of Heterocyclic and Carbocyclic Systems : Research by Bunce et al. (2008) demonstrated the use of dimethyl malonate in synthesizing benzo-fused heterocyclic and carbocyclic systems through intramolecular SNAr and tandem SN2-SNAr reactions (Bunce, Nago, Sonobe, & Slaughter, 2008).
Chemical Reactions with Trinitrohalobenzenes : Gololobov et al. (2011) explored reactions of dimethyl malonate with 1-chloro-2,4,6-trinitrobenzene or 1-fluoro-2,4,6-trinitrobenzene, leading to stable crystalline triethylammonium salts of corresponding trinitrophenylmalonic acid derivatives (Gololobov, Barabanov, Peregudov, Petrovskii, Starikova, Khrustalev, & Garbuzova, 2011).
Organic Synthesis Applications : Nair et al. (1997) studied the oxidative addition of dimethyl malonate to ring-substituted styrenes, leading to the formation of various substituted dimethyl malonates, which provides insights into reaction mechanisms in organic synthesis (Nair, Mathew, & Nair, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQLFVFACPPWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
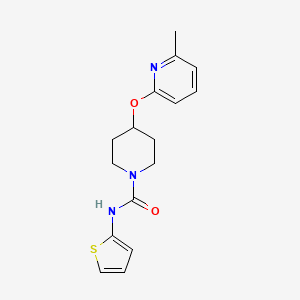
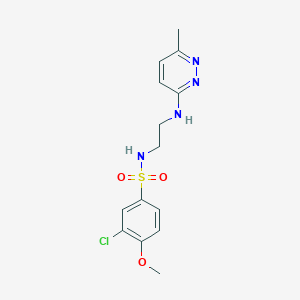
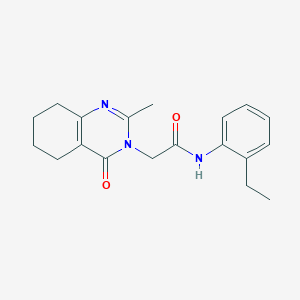
![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)
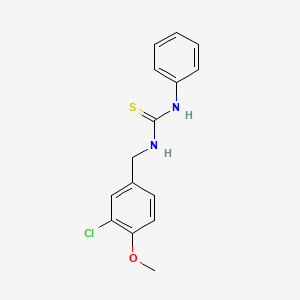
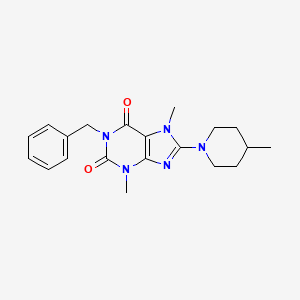
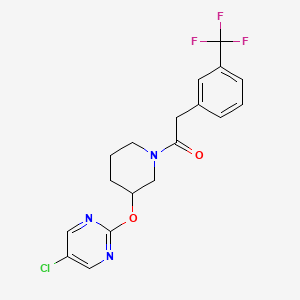

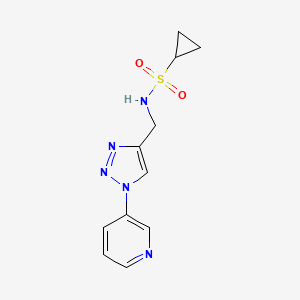
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
